molecular formula C12H12FN3O B1492176 6-((4-Fluorophenethyl)amino)pyridazin-3-ol CAS No. 2098118-29-5

6-((4-Fluorophenethyl)amino)pyridazin-3-ol

Cat. No. B1492176
M. Wt: 233.24 g/mol
InChI Key: RNYZDIXTKQYMAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazin-3(2H)-one derivatives, which includes “6-((4-Fluorophenethyl)amino)pyridazin-3-ol”, has been a subject of interest due to their diverse pharmacological activities. The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Chemical Reactions Analysis

Pyridazin-3(2H)-one derivatives, including “6-((4-Fluorophenethyl)amino)pyridazin-3-ol”, can undergo various chemical reactions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .

Scientific Research Applications

Synthesis and Derivative Formation

  • Sequential Nucleophilic Substitution Reactions

    The synthesis of polysubstituted pyridazinones, including derivatives of pyridazin-3-ol, often involves sequential nucleophilic substitution reactions. These processes enable the creation of various disubstituted and ring-fused pyridazinone systems, which are valuable in drug discovery. For example, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles leads to aminated products, which can be further modified to produce various functional systems (Pattison et al., 2009).

  • Anticancer, Antiangiogenic, and Antioxidant Agents

    Pyridazinones have been synthesized and evaluated for their biological activities. A series of new pyridazinone derivatives demonstrated inhibitory effects on cancer cell viability and showed potential as antiangiogenic and antioxidant agents. This highlights the chemical's relevance in developing therapeutic agents for cancer treatment (Kamble et al., 2015).

Applications in Drug Development

  • Cardioactive Agents: The pyridazinone moiety, similar to "6-((4-Fluorophenethyl)amino)pyridazin-3-ol," is integral to the structure of various cardio-active compounds. These compounds have been either used clinically or tested in clinical trials, demonstrating the moiety's significance in developing cardiovascular drugs (Imran & Abida, 2016).

Chemical Modifications and Utility

  • Facile Synthesis of Pyridazine Derivatives: Advanced synthetic techniques have facilitated the creation of substituted pyridazine-3,6-diamines, showcasing the versatility of pyridazinone frameworks in medicinal chemistry. Such derivatives can serve as scaffolds for further pharmaceutical development (Wlochal & Bailey, 2015).

properties

IUPAC Name

3-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O/c13-10-3-1-9(2-4-10)7-8-14-11-5-6-12(17)16-15-11/h1-6H,7-8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYZDIXTKQYMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=NNC(=O)C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-Fluorophenethyl)amino)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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